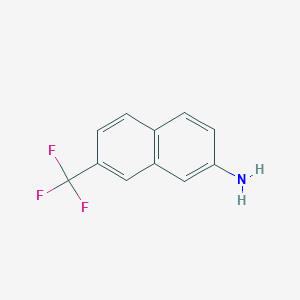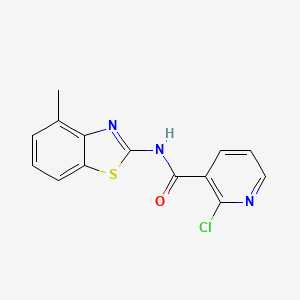![molecular formula C37H68O8 B8767967 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE CAS No. 3008-50-2](/img/structure/B8767967.png)
2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE
Übersicht
Beschreibung
2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE is an ester derived from pentaerythritol and octanoic acid. It is a versatile compound known for its excellent lubricating properties and stability. This compound is widely used in various industrial applications, including lubricants, plasticizers, and as a base for synthetic esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE is synthesized through the esterification of pentaerythritol with octanoic acid. The reaction typically involves heating pentaerythritol and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetraoctanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid, heat.
Major Products Formed:
Hydrolysis: Pentaerythritol and octanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a lubricant in high-temperature reactions and as a plasticizer in polymer synthesis.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Investigated for its potential as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of high-performance lubricants, hydraulic fluids, and as a base for synthetic esters in various applications.
Wirkmechanismus
The mechanism of action of pentaerythritol tetraoctanoate is primarily related to its lubricating properties. The compound forms a thin film on surfaces, reducing friction and wear. In biological systems, it may interact with cell membranes, enhancing the delivery of active compounds. The molecular targets and pathways involved in its action are still under investigation, but its ability to form stable films and interact with lipid membranes is key to its functionality.
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol tetranitrate: An explosive compound with similar structural features but different applications.
Pentaerythritol tetrabutyrate: Another ester of pentaerythritol with shorter alkyl chains, used in similar applications but with different physical properties.
Pentaerythritol tetraacetate: Used as a plasticizer and in the synthesis of other chemical compounds.
Uniqueness: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE stands out due to its longer alkyl chains, which provide enhanced lubricating properties and stability compared to its shorter-chain counterparts. This makes it particularly valuable in high-temperature and high-performance applications.
Eigenschaften
CAS-Nummer |
3008-50-2 |
|---|---|
Molekularformel |
C37H68O8 |
Molekulargewicht |
640.9 g/mol |
IUPAC-Name |
[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C37H68O8/c1-5-9-13-17-21-25-33(38)42-29-37(30-43-34(39)26-22-18-14-10-6-2,31-44-35(40)27-23-19-15-11-7-3)32-45-36(41)28-24-20-16-12-8-4/h5-32H2,1-4H3 |
InChI-Schlüssel |
CFRNDJFRRKMHTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
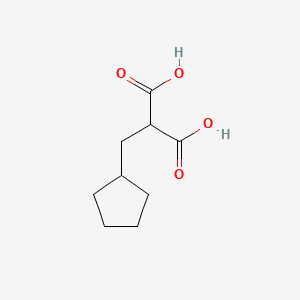
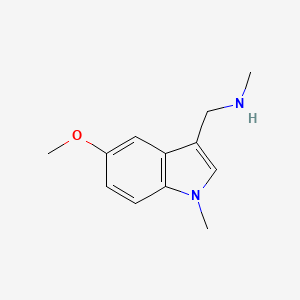
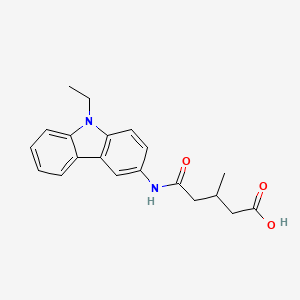
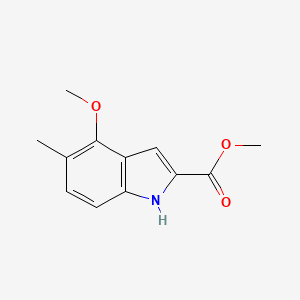
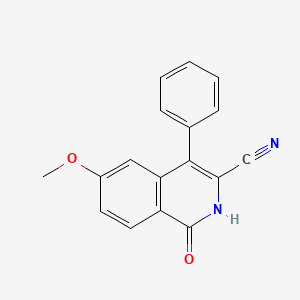
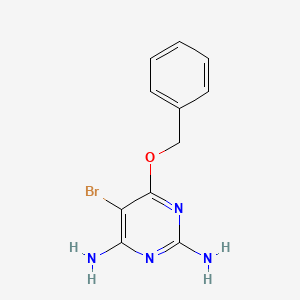
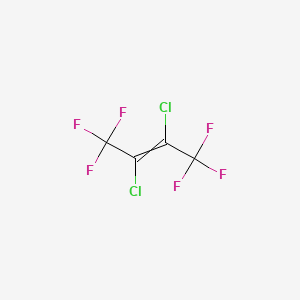
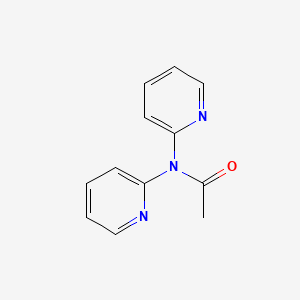
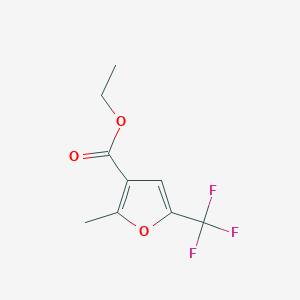
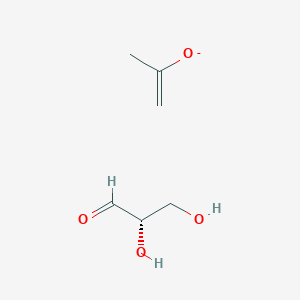
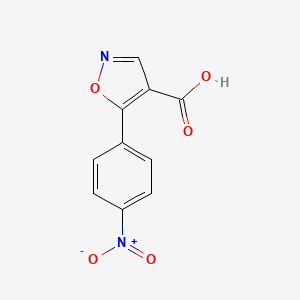
![2-Ethyl-6-methylimidazo[1,2-b]pyridazine](/img/structure/B8767959.png)
